Hif-IN-1
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Overview
Description
HIF-IN-1 is a small molecule inhibitor that targets hypoxia-inducible factor 1. Hypoxia-inducible factor 1 is a transcription factor that plays a crucial role in cellular responses to low oxygen levels. Hypoxia-inducible factor 1 is composed of two subunits: hypoxia-inducible factor 1 alpha and hypoxia-inducible factor 1 beta. Hypoxia-inducible factor 1 alpha is regulated by oxygen levels, while hypoxia-inducible factor 1 beta is constitutively expressed. Hypoxia-inducible factor 1 is involved in various physiological and pathological processes, including cancer progression, angiogenesis, and metabolic adaptation to hypoxia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIF-IN-1 involves several steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
HIF-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Scientific Research Applications
HIF-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the hypoxia-inducible factor pathway and its role in various chemical processes.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting hypoxia-inducible factor 1.
Mechanism of Action
HIF-IN-1 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1. The compound binds to hypoxia-inducible factor 1 alpha, preventing its dimerization with hypoxia-inducible factor 1 beta and subsequent binding to hypoxia response elements in the DNA. This inhibition disrupts the transcription of hypoxia-inducible factor target genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions .
Comparison with Similar Compounds
HIF-IN-1 is compared with other hypoxia-inducible factor inhibitors such as:
2-Methoxyestradiol: An inhibitor of microtubule polymerization and hypoxia-inducible factor activity.
17-Allylamino-17-demethoxygeldanamycin: A heat shock protein 90 inhibitor that also inhibits hypoxia-inducible factor.
Topotecan: A topoisomerase I inhibitor with hypoxia-inducible factor inhibitory activity.
PX-478: A small molecule inhibitor of hypoxia-inducible factor 1 alpha.
This compound is unique in its specific targeting of hypoxia-inducible factor 1 alpha, making it a valuable tool for studying the hypoxia-inducible factor pathway and its role in various diseases.
Properties
Molecular Formula |
C17H12N2O |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-(4-methylphenyl)indeno[2,1-c]pyrazol-4-one |
InChI |
InChI=1S/C17H12N2O/c1-11-6-8-12(9-7-11)19-16-15(10-18-19)13-4-2-3-5-14(13)17(16)20/h2-10H,1H3 |
InChI Key |
ZMPVOQJDQIWRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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